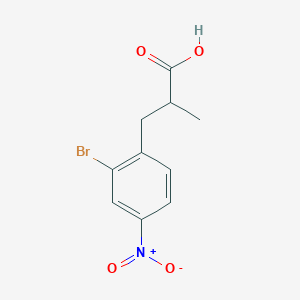
3-(2-Bromo-4-nitrophenyl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-4-nitrophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with a methylpropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-nitrophenyl)-2-methylpropanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like acetic acid and catalysts such as iron or aluminum chloride to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and nitration processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromo-4-nitrophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(2-Bromo-4-aminophenyl)-2-methylpropanoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as 3-(2-Bromo-4-aminophenyl)-2-methylpropanoic acid and 3-(2-Hydroxy-4-nitrophenyl)-2-methylpropanoic acid .
Wissenschaftliche Forschungsanwendungen
3-(2-Bromo-4-nitrophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-4-nitrophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-nitrophenol: Similar in structure but lacks the methylpropanoic acid moiety.
4-Bromo-2-nitrophenol: Another structural isomer with different positioning of the bromine and nitro groups.
2-Chloro-4-nitrophenol: Contains a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
3-(2-Bromo-4-nitrophenyl)-2-methylpropanoic acid is unique due to the combination of its bromine, nitro, and methylpropanoic acid groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C10H10BrNO4 |
|---|---|
Molekulargewicht |
288.09 g/mol |
IUPAC-Name |
3-(2-bromo-4-nitrophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10BrNO4/c1-6(10(13)14)4-7-2-3-8(12(15)16)5-9(7)11/h2-3,5-6H,4H2,1H3,(H,13,14) |
InChI-Schlüssel |
XJYOCULEFKHFCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=C(C=C(C=C1)[N+](=O)[O-])Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylatehydrochloride](/img/structure/B15321154.png)
![1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B15321169.png)
![2-bromo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B15321177.png)
![N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide](/img/structure/B15321182.png)

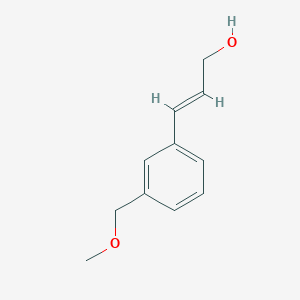
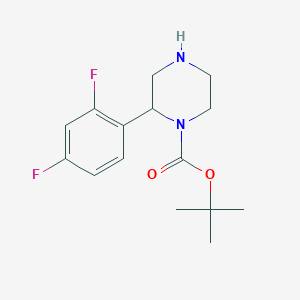
![rac-tert-butyl (5R,7R)-7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B15321204.png)

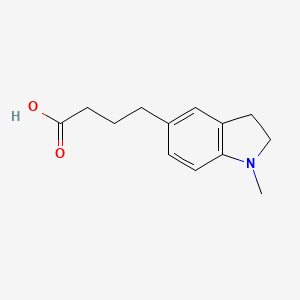
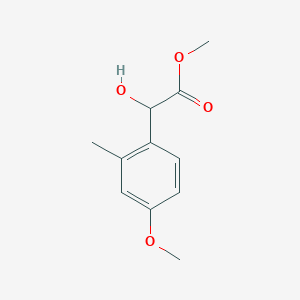
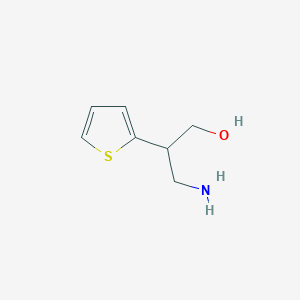
![4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoicacid](/img/structure/B15321243.png)
